REACTION_SMILES
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[CH2:10]([CH3:11])[C:12]([CH2:13][OH:14])([CH2:15][OH:16])[CH2:17][CH3:18].[CH3:1][O:2][c:3]1[cH:4][s:5][cH:6][c:7]1[O:8][CH3:9].[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[c:19]1([CH3:20])[c:21]([S:22]([OH:23])(=[O:24])=[O:25])[cH:26][cH:27][cH:28][cH:29]1>>[CH2:1]1[O:2][c:3]2[cH:4][s:5][cH:6][c:7]2[O:8][CH2:9][C:12]1([CH2:10][CH3:11])[CH2:17][CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)(CO)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cscc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1S(=O)(=O)O
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Name
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Type
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product
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Smiles
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CCC1(CC)COc2cscc2OC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |